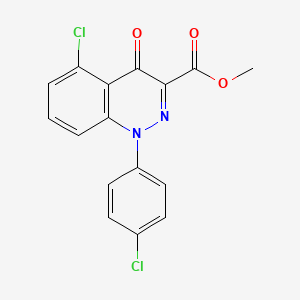









|
REACTION_CXSMILES
|
[OH-:1].Cl[C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[C:5](=[O:24])[C:6]([C:20]([O:22]C)=[O:21])=[N:7][N:8]2[C:13]1[CH:18]=[CH:17][C:16](Cl)=[CH:15][CH:14]=1.[ClH:25].[CH3:26][O:27][CH:28](O)[CH3:29]>>[Cl:25][C:12]1[CH:3]=[CH:4][C:9]([N:8]2[C:13]3[C:18](=[C:17]([O:1][CH2:29][CH2:28][O:27][CH3:26])[CH:16]=[CH:15][CH:14]=3)[C:5](=[O:24])[C:6]([C:20]([OH:22])=[O:21])=[N:7]2)=[CH:10][CH:11]=1
|


|
Name
|
|
|
Quantity
|
255 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-]
|
|
Name
|
solid
|
|
Quantity
|
450 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.29 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2C(C(=NN(C2=CC=C1)C1=CC=C(C=C1)Cl)C(=O)OC)=O
|
|
Name
|
|
|
Quantity
|
3.2 L
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)O
|
|
Name
|
|
|
Quantity
|
3.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added in portions
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction vessel was fitted with a distillation head
|
|
Type
|
DISTILLATION
|
|
Details
|
to distill off methanol
|
|
Type
|
CUSTOM
|
|
Details
|
The distillation head was replaced with a reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated between 90° C. and 110° C. for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 50° C. before the addition of 1 liter of water
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 25° C. before the resulting slurry
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitate was isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (2×2 l)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure at 50° C.
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)N1N=C(C(C2=C(C=CC=C12)OCCOC)=O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 472 g | |
| YIELD: PERCENTYIELD | 98% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |